molecular formula C22H27NO4 B178524 (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate CAS No. 198561-87-4

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B178524
CAS No.: 198561-87-4
M. Wt: 369.5 g/mol
InChI Key: CPEHAICNNOERSX-OAHLLOKOSA-N
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Description

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate (hereafter referred to as Compound A) is a chiral carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy (tBu) ether. Its molecular formula is inferred as C₂₃H₂₇NO₄ (based on structural analogs in ). Compound A is widely used in peptide synthesis, where the Fmoc group protects amino groups during solid-phase synthesis, while the tert-butoxy group offers acid-labile protection for hydroxyl functionalities. Key properties include:

  • Purity: ≥97% (HPLC).
  • Stereochemistry: R-configuration at the chiral center, critical for enantioselective applications.
  • Applications: Building block in peptide/protein chemistry and drug discovery due to orthogonal protection strategies.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHAICNNOERSX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427136
Record name (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-87-4
Record name 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198561-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique structure incorporates a fluorenyl moiety, which is known for its polycyclic aromatic characteristics, along with a tert-butoxy and hydroxypropan-2-yl functional groups. This combination suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of this compound is C18H25NO3, highlighting its complex architecture which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The carbamate functional group can undergo hydrolysis and other reactions with nucleophiles, influencing its pharmacological profile.

Enzyme Inhibition

Research indicates that compounds within the carbamate class often exhibit enzyme inhibition properties. Specific studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Protein Binding

The compound demonstrates significant protein binding capabilities, which can affect its bioavailability and overall efficacy. Interaction studies suggest that it binds selectively to specific proteins, potentially modulating their activity.

Antibacterial and Anti-inflammatory Properties

Preliminary investigations have indicated that this compound may possess antibacterial and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Case Study 1: Inhibition of CXCR2

A study focusing on the inhibition of the CXC chemokine receptor 2 (CXCR2) revealed that compounds structurally similar to this compound exhibited promising results in reducing inflammation in pulmonary diseases. The study highlighted the potential of these compounds as therapeutic agents against chronic inflammatory conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antibacterial agent. This aligns with the broader trend observed in carbamate derivatives exhibiting similar activities .

Comparison of Biological Activity with Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compoundN/AEnzyme inhibition, antibacterialSignificant protein binding
(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamateN/AAntibacterial, anti-inflammatorySimilar structural features
tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate14514948Moderate antibacterialContains chlorine substituent

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Compound B : (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(hydroxyamino)-1-oxopropan-2-yl)carbamate ()
  • Key Difference : Replaces the hydroxyl group with a hydroxamic acid (-NHOH) moiety.
  • Impact : Enhances metal-chelating properties, useful in metalloenzyme inhibition studies.
  • Yield : 79%.
  • Melting Point : 136–138°C.
  • Stereochemistry : S-configuration, altering substrate binding in chiral environments.
Compound C : (R)-(9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate ()
  • Key Difference : Incorporates a tritylthio (-STr) group instead of tert-butoxy.
  • Impact : Increased steric bulk and redox sensitivity due to the trityl group; used in thiol-protection strategies.
  • Yield : 85%.
  • Molecular Weight : 628.79 g/mol (vs. 383.49 g/mol for Compound A).
Compound D : (9H-Fluoren-9-yl)methyl (R)-(1-((2-benzoyl-4-chlorophenyl)amino)-3-(tert-butoxy)-1-oxopropan-2-yl)carbamate ()
  • Key Difference : Substituted with a benzoyl-chlorophenyl group.
  • Impact : Introduces aromatic π-π interactions, altering solubility and reactivity.
  • Synthesis : Requires TFA deprotection and EDC.HCl-mediated coupling.
  • Melting Point : 179–181°C (higher than Compound A due to aromaticity).

Stereochemical Variants

Compound E : (S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()
  • Key Difference : S-configuration and phenyl substituent.
  • Impact : Reduced compatibility with enzymes preferring R-configuration.
  • Yield : 91%.
Compound F : (R)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()
  • Key Difference : R-configuration analog of Compound E.
  • Yield : 90%.
  • Application : Demonstrates enantiomer-specific activity in biological assays.

Preparation Methods

Chiral Starting Material Selection

The synthesis begins with (R)-1-amino-3-hydroxypropan-2-ol, a chiral amino alcohol serving as the backbone. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine as a base, yielding tert-butyl (R)-(1-amino-3-hydroxypropan-2-yl)carbamate. This step ensures selective protection of the primary amine, leaving the secondary hydroxyl group available for subsequent reactions.

Fmoc Protection Strategy

The Boc-protected intermediate undergoes Fmoc functionalization using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA). The reaction proceeds at 0–4°C to minimize racemization, producing (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate. Excess reagents are quenched with aqueous hydrochloric acid, and the product is extracted with ethyl acetate.

Key Reaction Conditions:

  • Temperature: 0–4°C (prevents epimerization)

  • Solvent: Dichloromethane (polar aprotic)

  • Base: DIEA (sterically hindered, reduces side reactions)

  • Yield: 70–85% after purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Based Protection

In solid-phase approaches, 2-chlorotrityl chloride (2-CTC) resin immobilizes the carboxylic acid group of related Fmoc-amino acids. While the target compound lacks a carboxylic acid, this method is adaptable by modifying the hydroxyl group. The resin-bound intermediate allows iterative deprotection and coupling, though this requires functionalizing the hydroxyl moiety as a carboxylic acid surrogate.

Sequential Deprotection and Coupling

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for Boc protection.

  • Boc Introduction: Tert-butyl dicarbonate reacts with the free amine in THF, forming the tert-butoxycarbamate.

  • Cleavage from Resin: 1% trifluoroacetic acid (TFA) in DCM releases the compound while preserving the tert-butyl group.

Stereochemical Control and Optimization

Asymmetric Synthesis

Chiral auxiliaries or catalysts ensure retention of the (R)-configuration. For example, Evans’ oxazolidinones or Jacobsen’s catalysts facilitate enantioselective formation of the amino alcohol backbone. These methods achieve >98% enantiomeric excess (ee) when paired with low-temperature reactions.

Racemization Mitigation

  • Low-Temperature Reactions: Conducting Fmoc-Cl coupling at 0°C minimizes kinetic racemization.

  • Polar Aprotic Solvents: DCM or THF stabilizes transition states, reducing epimerization.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (0–8% methanol/DCM gradient) resolves the product from diastereomers or unreacted starting materials. Preparative HPLC with C18 columns further purifies the compound for pharmaceutical applications.

Analytical Validation

  • NMR Spectroscopy: 1^1H NMR confirms the absence of epimers via distinct coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for the hydroxypropanol moiety).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C22H25NO4C_{22}H_{25}NO_4: 367.4 g/mol, observed: 367.4 ± 0.1 g/mol).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing, improving yield (85–90%) and reducing reaction times.

Crystallization Optimization

Recrystallization from ethyl acetate/petroleum ether mixtures yields >99% pure product. Process parameters (cooling rate, solvent ratio) are optimized to prevent oiling out.

Challenges and Troubleshooting

Common Side Reactions

  • Overprotection: Excess Boc anhydride leads to di-Boc byproducts, mitigated by stoichiometric reagent use.

  • Hydroxyl Group Oxidation: Trace metals in solvents oxidize the secondary alcohol; chelating agents (EDTA) are added to DCM.

Scalability Limitations

Solid-phase methods face challenges in resin loading efficiency (>0.5 mmol/g required for cost-effectiveness). Solution-phase synthesis remains preferred for multi-kilogram batches .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodReaction TimeYieldKey Reference
Conventional (TEA/CHCl₃)18 hours33%
Microwave-assisted3–5 hours~40–50%*
Sonochemistry1–2 hours~45–55%*
*Estimated based on analogous compounds.

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Characterization requires multimodal analytical validation:

  • ¹H-NMR : Key shifts include:
    • Fmoc group: Aromatic protons at 7.3–7.8 ppm.
    • Carbamate -CH₂-NH- signals at 2.97–3.18 ppm (vs. 2.70 ppm for unprotected amines) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out side products .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with trifluoroacetic acid (TFA) in mobile phases .

What safety precautions are necessary when handling this compound in the laboratory?

Basic Research Question
Safety protocols vary by derivative but generally include:

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Protective Measures :
    • PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust/aerosols form .
    • Ventilation : Use fume hoods during synthesis to limit vapor exposure .
  • Contradictions : Some analogs (e.g., tert-butyl derivatives) may lack significant hazards, but risk assessments should precede use .

How can reaction conditions be optimized to improve yield and reduce side products during synthesis?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Replace chloroform with DMF or THF to enhance solubility of polar intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize epimerization in stereosensitive analogs .
  • Byproduct Mitigation : Add scavengers (e.g., trisamine resins) to trap unreacted chloroformates .

What computational methods are suitable for predicting the compound's interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cholinesterases for carbamate inhibitors) .
  • ADMET Prediction : Tools like SwissADME predict:
    • LogP : ~3.28 (moderate lipophilicity) .
    • BBB Permeability : Likely CNS penetration due to moderate molecular weight (~383.4 g/mol) .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over nanosecond timescales .

How do the physicochemical properties of this compound influence its solubility and stability in various solvents?

Advanced Research Question

  • Solubility :
    • Polar Solvents : Soluble in DMSO (~16.4 mg/mL) and methanol, but unstable in water (hydrolysis risk) .
    • LogP : 3.28 (XLOGP3) suggests preferential solubility in organic phases .
  • Stability :
    • pH Sensitivity : Carbamate bonds degrade under acidic conditions (e.g., TFA cleavage at pH < 2) .
    • Thermal Stability : Decomposes above 150°C, requiring storage at 2–8°C .

Q. Table 2: Key Physicochemical Properties

PropertyValue/ClassificationSource
Molecular Weight383.4 g/mol
LogP (XLOGP3)3.28
Solubility in DMSO16.4 mg/mL
CYP InhibitionCYP2D6/CYP3A4

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate

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